
(3-fluorophenyl)(4-quinolinylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-fluorophenyl)(4-quinolinylmethyl)amine, also known as FQMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FQMA is a hybrid molecule that combines the structural features of both phenyl and quinoline rings, making it a versatile compound with a wide range of potential applications.
Mécanisme D'action
The mechanism of action of (3-fluorophenyl)(4-quinolinylmethyl)amine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. (3-fluorophenyl)(4-quinolinylmethyl)amine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. (3-fluorophenyl)(4-quinolinylmethyl)amine has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
(3-fluorophenyl)(4-quinolinylmethyl)amine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (3-fluorophenyl)(4-quinolinylmethyl)amine has been shown to have antioxidant activity, which may contribute to its therapeutic effects. (3-fluorophenyl)(4-quinolinylmethyl)amine has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may be an effective chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (3-fluorophenyl)(4-quinolinylmethyl)amine is its versatility as a hybrid molecule. Its unique structural features make it a potential candidate for a wide range of applications in medicinal chemistry. Additionally, the synthesis of (3-fluorophenyl)(4-quinolinylmethyl)amine is relatively straightforward and can be optimized to achieve high yields and purity. However, one limitation of (3-fluorophenyl)(4-quinolinylmethyl)amine is its potential toxicity. While it has been shown to be effective against cancer cells, it may also have negative effects on healthy cells.
Orientations Futures
There are several potential future directions for research on (3-fluorophenyl)(4-quinolinylmethyl)amine. One area of interest is the development of (3-fluorophenyl)(4-quinolinylmethyl)amine derivatives with improved potency and selectivity. Another area of interest is the investigation of (3-fluorophenyl)(4-quinolinylmethyl)amine's potential applications in other areas of medicine, such as neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of (3-fluorophenyl)(4-quinolinylmethyl)amine and its potential side effects.
Méthodes De Synthèse
The synthesis of (3-fluorophenyl)(4-quinolinylmethyl)amine involves the reaction of 3-fluoroaniline with 4-formylquinoline in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and yields (3-fluorophenyl)(4-quinolinylmethyl)amine as the final product. The synthesis of (3-fluorophenyl)(4-quinolinylmethyl)amine has been optimized to achieve high yields and purity, making it a viable compound for further research.
Applications De Recherche Scientifique
(3-fluorophenyl)(4-quinolinylmethyl)amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. (3-fluorophenyl)(4-quinolinylmethyl)amine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-fluoro-N-(quinolin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2/c17-13-4-3-5-14(10-13)19-11-12-8-9-18-16-7-2-1-6-15(12)16/h1-10,19H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBREELNYCPPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CNC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(quinolin-4-ylmethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzylsulfonyl)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5181910.png)
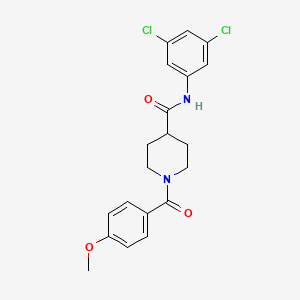
![N-[2-(2-chlorophenyl)ethyl]-1-(2-cyclohexylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5181922.png)
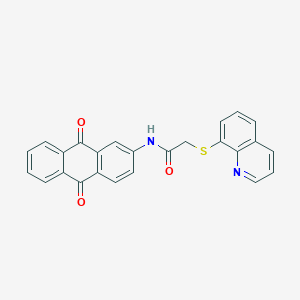
![1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone](/img/structure/B5181931.png)
![1-cyclopentyl-4-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5181938.png)
![N-cyclooctyl-5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-4-oxo-1-(2-pyridinylmethyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5181943.png)
![2-chloro-N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B5181955.png)
![2-amino-4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5181963.png)
![1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5181972.png)
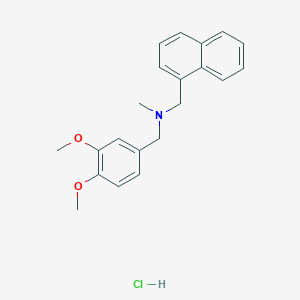
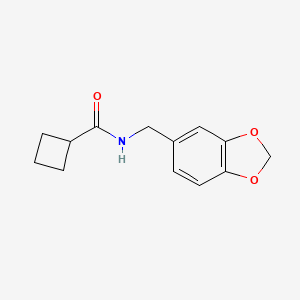
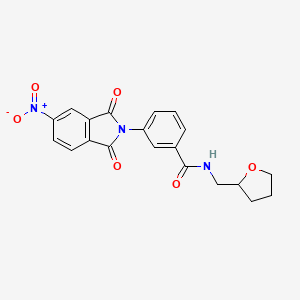
![5-nitro-N-[2-(4-propylphenoxy)ethyl]-8-quinolinamine](/img/structure/B5182016.png)